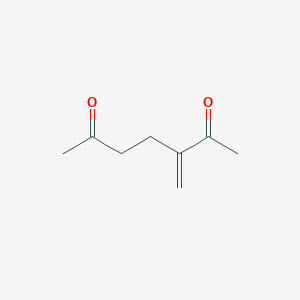

3-Methylene-2,6-heptanedione

Description

Historical Context and Initial Identification within Synthetic Pathways

It is plausible that 3-Methylene-2,6-heptanedione was first identified as a potential or actual product in studies focused on the functionalization of diones or as an intermediate in more complex synthetic sequences. For instance, the electrochemical reduction of methyl vinyl ketone has been reported to produce a variety of products, including diones. unt.edu The exploration of such reaction pathways could have led to the isolation and characterization of this compound.

Significance of the Dione (B5365651) and Alkene Functionalities in Chemical Reactivity

The chemical behavior of this compound is dictated by its two key functional groups: the dione and the exocyclic alkene.

Dione Functionality: The two ketone groups are positioned at a 1,5-relationship. This arrangement is significant as it can lead to intramolecular reactions, such as aldol (B89426) condensations, to form cyclic products. vaia.comscribd.com The presence of two carbonyl groups also influences the acidity of the α-hydrogens, making them susceptible to deprotonation and subsequent reactions.

Alkene Functionality: The exocyclic α,β-unsaturated ketone (enone) is a key reactive site. The double bond is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group. This makes the compound a potential Michael acceptor, reacting with a wide range of nucleophiles. wikipedia.org The alkene can also participate in various cycloaddition reactions and be subject to electrophilic addition.

The interplay of these functional groups provides a rich landscape for chemical transformations, allowing for the construction of more complex molecular architectures.

Overview of Key Research Areas and Challenges for this compound

Research interest in this compound and similar α-methylene ketones stems from their utility as building blocks in organic synthesis. Key research areas include:

Michael Additions: The conjugated system is a prime candidate for Michael addition reactions, allowing for the introduction of a variety of substituents at the β-position. This is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Cyclization Reactions: The dione moiety can be exploited for the synthesis of cyclic compounds. For example, intramolecular aldol or similar condensation reactions could lead to the formation of six-membered rings. vaia.comscribd.com

Polymerization: The activated double bond could potentially undergo polymerization reactions. acs.org

A significant challenge in the study of this compound is its potential for instability and polymerization, a common trait for α,β-unsaturated ketones. Furthermore, controlling the regioselectivity of reactions involving the two carbonyl groups and the alkene presents another synthetic hurdle.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H12O2 | nih.gov |

| Molecular Weight | 140.18 g/mol | nih.gov |

| IUPAC Name | 3-methylideneheptane-2,6-dione | nih.gov |

| CAS Number | 22289-05-0 | nih.gov |

| Canonical SMILES | CC(=O)CCC(=C)C(=O)C | |

| InChI Key | FFPAMXZGKPTNDP-UHFFFAOYSA-N |

Reactivity Profile

The reactivity of this compound is characterized by the electrophilic nature of the α,β-unsaturated ketone system and the presence of two carbonyl groups.

| Reaction Type | Description | Potential Products |

| Michael Addition | Nucleophilic 1,4-addition to the conjugated system. | Adducts with new C-C or C-heteroatom bonds at the β-position. |

| Intramolecular Aldol Condensation | Base-catalyzed cyclization involving one enolate and the other carbonyl group. | Substituted cyclohexenone derivatives. |

| Electrophilic Addition | Addition of electrophiles to the double bond. | Halogenated or other substituted heptanediones. |

| Reduction | Reduction of the ketone and/or alkene functionalities. | Diols, saturated ketones, or a combination thereof. |

Structure

3D Structure

Properties

IUPAC Name |

3-methylideneheptane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(8(3)10)4-5-7(2)9/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPAMXZGKPTNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426735 | |

| Record name | 3-Methylene-2,6-heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22289-05-0 | |

| Record name | 3-Methylene-2,6-heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Methylene 2,6 Heptanedione

Dimerization Pathways of 3-Buten-2-one (Methyl Vinyl Ketone) Leading to 3-Methylene-2,6-heptanedione

The primary and most studied route to this compound is through the catalytic dimerization of its precursor, 3-buten-2-one, more commonly known as methyl vinyl ketone (MVK). nih.gov This process is a notable example of a "head-to-head" dimerization of vinyl ketones. researchgate.net

Michael-type Dimerization in Baylis-Hillman Reactions

The formation of this compound is a well-documented competing pathway in the Baylis-Hillman reaction when methyl vinyl ketone is used as the substrate. chimia.chjournals.co.za The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically catalyzed by a nucleophilic tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine (B1218219). wikipedia.orgnih.gov

In this context, the reaction is initiated by the conjugate (Michael) addition of the catalyst to MVK, forming a zwitterionic enolate intermediate. nih.gov This intermediate is designed to react with an aldehyde to form the desired Baylis-Hillman adduct. However, this reactive enolate can also act as a nucleophile and attack a second molecule of MVK in a Michael-type addition. Subsequent elimination of the catalyst yields the MVK dimer, this compound. chimia.chjournals.co.za

Kinetic studies of the DABCO-catalyzed reaction between 3-methoxy-2-nitrobenzaldehyde (B1294539) and MVK have provided clear insights into this competing dimerization. The formation of the MVK dimer was found to follow pseudo second-order kinetics, highlighting its dependence on the concentration of both MVK and the catalyst. journals.co.za

| Reaction Pathway | Observed Kinetics | Rate Equation (Constant Catalyst Conc.) |

|---|---|---|

| Formation of Baylis-Hillman Adduct | Pseudo first-order | Rate = kobs1[Aldehyde] |

| Formation of this compound (MVK Dimer) | Pseudo second-order | Rate = kobs2[MVK]2 |

Mechanistic Considerations of Catalyst Influence on Dimerization Selectivity

The choice of catalyst is a critical factor that dictates the selectivity between the intended Baylis-Hillman reaction and the dimerization of MVK. The nucleophilicity of the catalyst and the protic strength of the solvent are key parameters influencing the reaction outcome. datapdf.com

Tertiary amines like DABCO are common catalysts for the Baylis-Hillman reaction, but they can also efficiently catalyze the dimerization of MVK. chimia.chjournals.co.za In some cases, particularly with highly reactive vinyl ketones and in the absence of a sufficiently reactive electrophile, the dimerization can become the predominant reaction pathway. acs.org

Tertiary phosphines have also been employed as catalysts. For instance, triphenylphosphine (B44618) has been shown to effectively catalyze the dimerization of methyl vinyl ketone to afford this compound as the sole catalytic dimer in high yield. datapdf.com The balance between the nucleophilicity of the phosphine catalyst and the nature of the solvent is crucial for achieving high selectivity. datapdf.com More complex transition metal catalysts, such as rhodium(I) complexes modified with Lewis acids like tin(IV) chloride or germanium(II) chloride, can also catalyze the dimerization of vinyl ketones, leading to different isomeric products depending on the promoter used. researchgate.net

| Catalyst | Solvent | Product | Yield |

|---|---|---|---|

| Triphenylphosphine | t-Butyl alcohol | This compound | Not specified in detail |

| Triphenylphosphine | Triethylsilanol | This compound | 78% |

Exploration of Alternative Synthetic Routes to this compound

While the dimerization of MVK is the most direct route, the synthesis of precursors and related diketone structures offers alternative strategic approaches. The synthesis of 2,6-heptanedione (B80457), the saturated analogue, can be achieved by reacting diketene (B1670635) with formaldehyde (B43269) in an aqueous medium. google.com This process involves the reaction of two moles of diketene with one mole of formaldehyde. google.com Theoretically, 2,6-heptanedione could serve as a precursor to this compound through a subsequent α-methylenation reaction, although this specific transformation is not extensively detailed in the reviewed literature. A related halogenated derivative, 3-Chloroheptane-2,6-dione, is synthesized by the chlorination of heptane-2,6-dione using sulfuryl chloride (SO₂Cl₂), demonstrating that the diketone backbone can be functionalized at the alpha position.

Chemical Reactivity and Transformation Pathways of 3 Methylene 2,6 Heptanedione

Nucleophilic Addition Reactions at Carbonyl Centers and Alkene Moiety

The presence of two electrophilic carbonyl carbons and an electrophilic β-carbon in the α,β-unsaturated system makes 3-methylene-2,6-heptanedione susceptible to nucleophilic attack.

Organometallic reagents, such as Grignard reagents (e.g., methylmagnesium chloride) and organolithium reagents, are potent nucleophiles that readily add to the carbonyl carbons of ketones. sit.edu.cn In the case of this compound, the two ketone groups can undergo nucleophilic addition. For instance, the reaction with two equivalents of methylmagnesium chloride would be expected to yield a tertiary diol. The reaction proceeds via the nucleophilic attack of the methyl anion from the Grignard reagent on the electrophilic carbonyl carbon. chemicalbook.com This type of reaction is fundamental in organic synthesis for the formation of carbon-carbon bonds and the construction of more complex molecular architectures.

The addition of an organometallic reagent like methylmagnesium chloride to both carbonyl groups of this compound would result in the formation of a polyol intermediate, specifically 2,6-dimethyl-3-methylene-2,6-heptanediol. nih.gov This diol is characterized by two hydroxyl groups on tertiary carbons. lookchem.com The formation of such diols is a common strategy in organic synthesis, and the resulting products can serve as precursors for further transformations. lookchem.com

Table 1: Nucleophilic Addition to this compound

| Reactant | Reagent | Expected Product |

| This compound | Methylmagnesium Chloride (2 eq.) | 2,6-dimethyl-3-methylene-2,6-heptanediol |

Dehydration Reactions of this compound Derivatives

The polyol intermediates derived from this compound can undergo dehydration reactions to form new olefinic bonds.

The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes. youtube.com In the case of a diol like 2,6-dimethyl-3-methylene-2,6-heptanediol, acid-catalyzed dehydration could lead to the formation of various dienes. The reaction is initiated by the protonation of a hydroxyl group, converting it into a good leaving group (water). youtube.com Subsequent elimination of water generates a carbocation intermediate, which can then lose a proton from an adjacent carbon to form a double bond. The regioselectivity of the dehydration would depend on the stability of the resulting alkenes, with more substituted and conjugated systems being generally favored. In some cases, intramolecular cyclization can compete with dehydration to form cyclic ethers. acs.org The synthesis of acyclic and cyclic olefins through such pathways is a key strategy in the synthesis of terpene and terpenoid compounds.

Potential for Michael Addition Reactions of this compound as an α,β-Unsaturated Ketone

The structure of this compound includes an α,β-unsaturated ketone moiety, making it a potential Michael acceptor. masterorganicchemistry.comwikipedia.org The Michael reaction, or conjugate addition, involves the addition of a nucleophile (Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org

This reaction is synthetically valuable for the formation of carbon-carbon and carbon-heteroatom bonds in a 1,4-fashion. wikipedia.org A wide range of nucleophiles can act as Michael donors, including enolates, amines, thiols, and cuprates. masterorganicchemistry.com The reaction of this compound with a suitable Michael donor would lead to the formation of a 1,5-dicarbonyl compound. For example, the reaction with an enolate derived from a β-ketoester could yield a more complex diketone. cdnsciencepub.com

Table 2: Potential Michael Addition to this compound

| Michael Acceptor | Michael Donor (Example) | Expected Product Type |

| This compound | Diethyl malonate | 1,5-Dicarbonyl compound |

Investigations into Cyclization and Annulation Reactions Involving this compound (Hypothetical Research Avenues)

The dicarbonyl nature of this compound and its derivatives suggests potential for intramolecular cyclization and annulation reactions. A closely related compound, 2,6-heptanedione (B80457), is known to undergo an intramolecular aldol (B89426) condensation in the presence of a base to form 3-methyl-2-cyclohexenone, a six-membered ring. vaia.comscribd.comquora.comlibretexts.org This reaction proceeds through the formation of an enolate which then attacks the other carbonyl group within the same molecule. scribd.comquora.com Given this precedent, it is plausible that this compound could undergo a similar base-catalyzed intramolecular aldol-type reaction, potentially leading to the formation of a functionalized cyclohexenone ring.

Furthermore, the combination of its Michael acceptor properties and the presence of enolizable protons raises the possibility of tandem reactions like the Robinson annulation. The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation to form a six-membered ring. wikipedia.org Hypothetically, the reaction of this compound with a suitable enolate could initiate a sequence of reactions leading to a bicyclic or more complex cyclic system. These potential cyclization and annulation pathways represent interesting avenues for future research in the synthesis of novel cyclic compounds.

Advanced Spectroscopic and Structural Characterization Techniques Applied to 3 Methylene 2,6 Heptanedione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Applications of Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and the number of adjacent, non-equivalent protons. For 3-Methylene-2,6-heptanedione, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the different types of protons in its structure. Analysis of related compounds, such as 3-methyl-2,6-heptanedione, helps in predicting the spectral features. unt.edu

The expected signals for this compound would include:

A singlet corresponding to the methyl protons at the C7 position.

A singlet for the methyl protons at the C1 position, adjacent to the carbonyl group.

Two distinct signals for the terminal alkene (methylene) protons at the C3 position.

Two multiplets, likely triplets, for the two methylene (B1212753) groups (C4 and C5) in the aliphatic chain, which would show coupling to each other. unt.edu

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H1 (CH₃) | ~2.1 | Singlet | 3H |

| H4 (-CH₂-) | ~2.5 | Triplet | 2H |

| H5 (-CH₂-) | ~2.7 | Triplet | 2H |

| H7 (CH₃) | ~2.2 | Singlet | 3H |

Applications of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. nih.gov Each unique carbon atom in this compound would produce a distinct signal. Spectral data for related diketones, such as 2,2,6,6-tetramethyl-3,5-heptanedione, provide reference points for expected chemical shifts, particularly for carbonyl carbons. chemicalbook.com

The ¹³C NMR spectrum is expected to display eight signals:

Two signals in the downfield region (δ > 200 ppm) corresponding to the two non-equivalent carbonyl carbons (C2 and C6).

Two signals in the olefinic region (δ ≈ 120-150 ppm) for the quaternary C3 and the terminal methylene carbon of the double bond.

Four signals in the aliphatic region for the two distinct methyl carbons (C1 and C7) and the two methylene carbons (C4 and C5).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~29 |

| C2 | ~207 |

| C3 | ~145 |

| C4 | ~35 |

| C5 | ~40 |

| C6 | ~209 |

| C7 | ~26 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the protons on C4 and C5, confirming their adjacent positions in the alkyl chain. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon in the skeleton.

Correlations from the C1 methyl protons to the C2 carbonyl carbon.

Correlations from the C8 methylene protons to the C2, C3, and C4 carbons.

Correlations from the C5 methylene protons to the C4, C6, and C7 carbons, thereby connecting the two ends of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Data from similar diketone structures, like 2,6-dimethyl-3,5-heptanedione, indicate that the carbonyl (C=O) stretching vibrations are a prominent feature.

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp²) | Vinylic C-H | ~3080 | Medium |

| C-H Stretch (sp³) | Aliphatic C-H | ~2850-2960 | Medium-Strong |

| C=O Stretch | Ketone | ~1715 (unconjugated) | Strong |

| C=O Stretch | α,β-unsaturated Ketone | ~1685 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular weight of this compound is 140.18 g/mol . nih.govchemspider.com Upon ionization, the molecular ion peak would be observed at m/z 140. Subsequent fragmentation would likely involve cleavage adjacent to the carbonyl groups (alpha-cleavage) and McLafferty rearrangements. A prominent fragment peak is expected at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for separating and identifying volatile compounds in a mixture. nih.govphytojournal.com In a GC-MS analysis, this compound would be passed through a GC column, where it would separate from impurities based on its boiling point and affinity for the column's stationary phase. It would elute at a characteristic retention time. rsc.org The eluted compound then enters the mass spectrometer, which generates a unique mass spectrum. This spectrum, featuring the molecular ion and specific fragment ions, can be compared against spectral libraries, such as the NIST Mass Spectral Library, for positive identification and to assess the sample's purity. phytojournal.com

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-methyl-2,6-heptanedione |

| 2,2,6,6-tetramethyl-3,5-heptanedione |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination (if crystalline derivatives are available)

Despite extensive searches of scientific literature and chemical databases, no publicly available X-ray crystallography or diffraction data for this compound or its crystalline derivatives could be located. This suggests that the solid-state structure of this compound has not been determined or, if it has, the findings have not been published in the accessible domain.

In the absence of experimental crystallographic data for this compound, a detailed discussion of its solid-state structure, including unit cell parameters, space group, and specific intermolecular interactions, cannot be provided. The synthesis of a stable, single crystalline derivative of this compound would be a necessary first step to enable such an analysis. Should such data become available in the future, it would provide invaluable insights into the molecule's packing in the solid state and the nature of any intermolecular forces at play.

Computational and Theoretical Investigations of 3 Methylene 2,6 Heptanedione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. unipd.it For a flexible molecule like 3-Methylene-2,6-heptanedione, which contains multiple rotatable bonds, these calculations can identify various possible conformations and rank them by energy to find the most stable structures.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. nih.govacs.org In the context of diketones, DFT is particularly valuable for investigating the keto-enol tautomerism, an equilibrium between a diketo form and an enol form. katwacollegejournal.commdpi.com The enol form is often stabilized by a strong intramolecular hydrogen bond, which creates a quasi-aromatic six-membered ring. researchgate.netresearchgate.net

Computational studies on various β-diketones have shown that the position of the keto-enol equilibrium is highly sensitive to several factors:

Substituents: The nature of the groups attached to the diketone backbone significantly influences which tautomer is more stable. Electron-withdrawing groups like trifluoromethyl (CF₃) tend to favor the enol form, whereas other groups like methoxy (B1213986) (OCH₃) or chlorine (Cl) can favor the keto form. researchgate.netruc.dk For instance, studies have concluded that substituents such as H, CH₃, and CF₃ strongly promote the enol tautomer. researchgate.netruc.dk

Solvent Effects: The polarity of the solvent can alter the relative stability of the tautomers. nih.gov Polar solvents can stabilize the more polar tautomer, and computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. katwacollegejournal.com For example, the polar solvent dioxane has been shown computationally to enhance the stability of the enol form in several β-diketones more effectively than water or chloroform. nih.gov

Conformational Preferences: The diketo form of β-diketones typically prefers a "trans" orientation of the two carbonyl groups to minimize steric hindrance. mdpi.com In contrast, the enol form is characterized by a planar, cyclic conformation stabilized by the intramolecular hydrogen bond. researchgate.net DFT calculations can accurately predict the bond lengths and angles for these different conformations. researchgate.net

Table 1: Factors Influencing Keto-Enol Tautomerism in β-Diketones from DFT Studies

| Factor | Influence on Equilibrium | Favored Tautomer | Computational Finding Reference |

|---|---|---|---|

| Electron-withdrawing substituents (e.g., -CF₃) | Increases stability of the enol form through inductive effects and hydrogen bonding. | Enol | researchgate.net |

| Bulky substituents (e.g., -C(CH₃)₃) | Steric hindrance can favor the enol form to relieve strain. | Enol | researchgate.net |

| Substituents with lone pairs (e.g., -OCH₃, -NH₂) | Can favor the keto form through resonance effects. | Keto | researchgate.net |

| Polar Solvents (e.g., Dioxane, Water) | Can stabilize the more polar tautomer, often enhancing the presence of the enol form. | Enol | nih.gov |

| Non-polar Solvents (e.g., Chloroform) | Less effective at stabilizing the enol form compared to polar solvents. | Varies | nih.gov |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can understand the feasibility and kinetics of a proposed mechanism. orientjchem.org

A key application of computational modeling is the identification and characterization of transition states, which are high-energy structures that connect reactants and products. The energy difference between the reactant and the transition state is the activation energy or barrier, which determines the reaction rate.

For diketones, important reactions that can be studied include:

Keto-Enol Tautomerization: The conversion between the keto and enol forms proceeds through a transition state. orientjchem.org Computational studies on molecules like acetylacetone (B45752) have used DFT to investigate this process, often finding that the reaction involves a four-membered ring transition state. katwacollegejournal.comorientjchem.org The calculated activation barriers can be significant in the gas phase but may be lowered in the presence of catalysts or solvents. mdpi.com For example, a DFT study on 3-phenyl-2,4-pentanedione (B1582117) calculated the activation energy for tautomerization to be around 30-31 kcal/mol in various media. orientjchem.org

Intramolecular Aldol (B89426) Condensation: 2,6-Heptanedione (B80457), a structural isomer of the title compound, is known to undergo intramolecular aldol condensation to form a six-membered ring. acs.org Kinetic and equilibrium studies of this reaction have been performed, and computational methods can be used to model the reaction pathway, including the enolate formation, cyclization, and dehydration steps. acs.org Such analyses help to explain why cyclization is much faster for 2,6-heptanedione compared to the analogous reaction for 2,5-hexanedione. acs.org

Table 2: Calculated Activation Barriers for Tautomerization of a Model β-Diketone (3-Phenyl-2,4-pentanedione)

| Medium | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Gas Phase | 30.61 | B3LYP/6-31+G(d) | orientjchem.org |

| Cyclohexane | 30.82 | B3LYP/6-31+G(d) | orientjchem.org |

| Carbon Tetrachloride | 30.84 | B3LYP/6-31+G(d) | orientjchem.org |

| Methanol | 31.23 | B3LYP/6-31+G(d) | orientjchem.org |

| Water | 31.26 | B3LYP/6-31+G(d) | orientjchem.org |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A critical test of any computational model is its ability to reproduce experimental observations. Quantum chemical methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption wavelengths. nih.gov Comparing these predicted spectra with experimental data provides validation for the calculated molecular structures and electronic properties. researchgate.net While specific computational studies on this compound are not widely published, the methodology is well-established for related diketones. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of a molecule. These calculations help assign the absorption bands observed in experimental spectra. For β-diketones, DFT calculations can distinguish between the characteristic C=O stretching frequencies of the keto form (typically 1687–1790 cm⁻¹) and the C=O and C=C stretching vibrations of the conjugated enol form (1580–1700 cm⁻¹). mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts, particularly for ¹H and ¹³C nuclei, are sensitive to the local electronic environment. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to compute NMR spectra. researchgate.net For diketones, calculations can predict the distinct chemical shifts for the keto and enol tautomers, which is crucial for determining their ratio in a sample. nih.gov The chemical shift of the enolic proton is particularly characteristic, often appearing far downfield (e.g., 14-16 ppm) due to the strong intramolecular hydrogen bond. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov These calculations can help differentiate the electronic transitions of the keto and enol forms, which often have overlapping spectra. nih.gov

The close agreement between calculated and experimental spectroscopic data for molecules like curcumin (B1669340) provides confidence in the ability of DFT to accurately model the structure and properties of complex diketones. nih.gov Experimental spectra for this compound, including ¹³C NMR, IR, and mass spectrometry data, are available in public databases and could serve as a benchmark for future computational studies. nih.gov

Mentioned Compounds

Applications of 3 Methylene 2,6 Heptanedione in Organic Synthesis and Materials Science

3-Methylene-2,6-heptanedione as a Building Block in Complex Molecule Synthesis

The intricate framework of this compound, characterized by multiple reactive sites, positions it as a valuable intermediate for the synthesis of complex molecular architectures. Its carbon skeleton can be strategically manipulated and cyclized to form the core of various natural products.

Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene (B109036). Their synthesis often involves the strategic assembly of smaller carbon building blocks. While many terpenes are synthesized from linear polyprenyl precursors like geranyl pyrophosphate, the use of versatile cyclic or acyclic ketones is also a key strategy. nih.govmdpi.com

This compound, with its eight-carbon backbone, represents a pre-assembled fragment that could theoretically be incorporated into larger terpene structures. Its functionality as a Michael acceptor allows for conjugate additions, a common strategy for carbon-carbon bond formation in terpene synthesis. mdpi.comnih.gov For instance, intramolecular aldol (B89426) condensation of the related saturated compound, 2,6-heptanedione (B80457), is a known method for producing six-membered rings, a common motif in cyclic terpenes. quora.com The presence of the methylene (B1212753) group and two ketone functionalities in this compound offers multiple handles for cyclization and functionalization reactions essential for building complex terpene skeletons.

Isolavandulol is an example of an irregular monoterpene, meaning its carbon skeleton does not strictly adhere to the head-to-tail linkage of isoprene units. libretexts.org The synthesis of such irregular terpenes often requires unique synthetic strategies that deviate from classical biosynthetic pathways.

The structure of this compound makes it a hypothetical precursor for irregular terpenes. Synthetic routes toward these molecules could exploit the compound's dual reactivity. For example, the enone moiety could undergo a conjugate addition with a suitable nucleophile, while the two ketone groups could be used to construct the characteristic branched carbon framework of isolavandulol and its derivatives through a series of aldol reactions, reductions, and rearrangements. Although specific literature detailing the use of this compound for the synthesis of isolavandulol is not widely documented, its chemical potential as a versatile C8 building block remains a subject of synthetic exploration.

Potential in Polymer Chemistry and Polymer Precursor Development

The reactivity of this compound also lends itself to exploration in the field of polymer science. Its ability to undergo addition reactions suggests it can act as a monomer or a precursor to monomers for polymerization processes.

This compound is the dimer of 3-buten-2-one (more commonly known as methyl vinyl ketone or MVK). wikipedia.org MVK is a highly reactive monomer that readily undergoes polymerization. wikipedia.org The dimer itself can serve as a precursor to more complex monomers.

A potential application in this area involves the reaction of this compound with diamines. For example, the reaction of a molecule like piperazine (B1678402), which contains two secondary amine nucleophiles, with two equivalents of a suitable derivative of the MVK dimer could lead to the formation of a larger, symmetrical molecule. This process, likely proceeding through a double Michael addition, could form the basis for synthesizing compounds like 1,4-Piperazine-γ,γ'-dibutyric acid. Such a molecule, possessing two carboxylic acid functional groups, could then be used as a monomer in the production of polyamides or polyesters. While the synthesis of piperazine derivatives for various applications is common, the specific use of this compound as a starting material in this context represents a specialized area of polymer research. muni.cznih.govnih.gov

Exploration of this compound in Coordination Chemistry and Ligand Design

The presence of two ketone groups in this compound allows it to function as a ligand, a molecule that can bind to a central metal ion to form a coordination complex. This opens up applications in catalysis, materials science, and analytical chemistry.

Diketones, particularly β-diketones (1,3-diketones), are among the most widely used ligands in coordination chemistry. Current time information in Bangalore, IN. They can exist in a keto-enol equilibrium. The enolate form, a mono-anionic species, acts as an excellent bidentate chelating agent, binding to a metal ion through its two oxygen atoms to form a stable six-membered ring. nih.govCurrent time information in Bangalore, IN. This chelation effect leads to the formation of highly stable metal complexes.

This compound is a 1,5-diketone. While not a β-diketone, its two carbonyl groups can still coordinate to a metal center, potentially forming a larger and more flexible chelate ring. Such complexes can find use in various domains:

Catalysis: Transition metal complexes with diketone ligands are used to catalyze a wide range of organic reactions. researchgate.net The electronic properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst.

Luminescent Materials: Complexes of lanthanide ions (f-block metals) with diketone ligands are known for their strong luminescent properties. researchgate.net The organic ligand can act as an "antenna," absorbing light energy and transferring it efficiently to the metal ion, which then emits light at a characteristic wavelength. nih.govresearchgate.net

Precursors for Materials: Volatile metal β-diketonate complexes are often used as precursors in chemical vapor deposition (CVD) processes to create thin films of metal oxides for electronics and other applications. Current time information in Bangalore, IN.

The ability of this compound to form complexes with a variety of metal ions makes it a candidate for designing new functional materials with tailored electronic, optical, or catalytic properties. mdpi.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-methylideneheptane-2,6-dione |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| CAS Number | 22289-05-0 |

| Appearance | Data not widely available |

| Synonyms | 3-methyleneheptane-2,6-dione, Methyl vinyl ketone dimer |

Source: PubChem CID 7015329 acs.orgnih.gov, BOC Sciences libretexts.org, ChemSpider nih.gov

Table 2: General Applications of Diketone-Metal Complexes

| Application Area | Description | Metal Ion Examples |

|---|---|---|

| Homogeneous Catalysis | Complexes act as soluble catalysts for reactions like hydrogenation, oxidation, and C-C bond formation. | Rh(I), Cu(II), Ni(II) |

| Luminescent Materials | Ligand absorbs UV light and sensitizes emission from the metal ion (antenna effect). Used in displays and bio-imaging. | Eu(III), Tb(III), Nd(III) |

| Chemical Vapor Deposition (CVD) | Volatile complexes decompose upon heating to deposit thin films of metal oxides or pure metals. | Zr(IV), Hf(IV), Cu(II) |

| Extraction Agents | Chelation allows for the selective extraction of metal ions from aqueous solutions into organic solvents. | Al(III), Co(II), Fe(III) |

Sources: MDPI nih.govresearchgate.net, IOSR Journal researchgate.net, Chemical Papers mdpi.com

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Using Diketone Scaffolds

Diketones, particularly β-diketones, are highly effective building blocks in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comgoogle.com Their utility stems from the characteristic β-diketo moiety, which can deprotonate to form a β-diketonate anion. This anion acts as a versatile bidentate ligand, capable of chelating to a wide range of metal ions through its two oxygen donor atoms. mdpi.commdpi.com The formation of stable, six-membered chelate rings with metal centers is a key feature that facilitates the construction of extended, porous networks. mdpi.com

The general process for synthesizing these materials involves reacting a suitable multidentate organic ligand, such as a diketone, with a metal source. google.com This reaction leads to the formation of a crystalline or partially crystalline network structure, which can be a coordination polymer or a MOF. google.com The enolate form of the diketone provides the necessary donor oxygen atoms for efficient chelation of both d- and f-transition metal ions. mdpi.com The properties of the resulting MOF or coordination polymer can be tuned by modifying the structure of the diketone ligand or by varying the metal ion. acs.org For instance, the introduction of different functional groups onto the diketone backbone can alter the pore size, shape, and surface chemistry of the MOF, thereby influencing its properties for specific applications like gas storage or catalysis. acs.org

While specific research on the use of this compound in MOF synthesis is not extensively documented, the principles governing the use of diketone scaffolds are broadly applicable. The presence of the reactive methylene group in this compound offers potential for post-synthetic modification of the resulting framework, a valuable strategy for introducing new functionalities into MOFs. The ability of diketones to form stable complexes with a variety of metal ions makes them a crucial class of ligands in the development of functional materials with tailored properties.

Catalytic Applications Utilizing this compound and its Complexes

While detailed catalytic applications specifically for this compound are not widely reported in dedicated studies, its structural features suggest potential as a precursor to catalytically active species. The dimerization of methyl vinyl ketone, catalyzed by triphenylphosphine (B44618), yields this compound, highlighting its role as a product in catalytic transformations. datapdf.com The broader family of diketones is well-established in the field of catalysis, often serving as ligands that modify the behavior of a central metal atom. mdpi.comhector-fellow-academy.de

Metal-Catalyzed Organic Transformations Employing Diketone-Derived Ligands

Diketone-derived ligands, particularly β-diketonates, are of significant interest in metal-catalyzed organic transformations. hector-fellow-academy.de These ligands are prized for their ability to form stable complexes with a vast array of transition metals. hector-fellow-academy.deresearchgate.net The electronic and steric properties of the resulting metal-diketonate complexes can be finely tuned by altering the substituents on the diketone backbone, which in turn influences the catalytic activity and selectivity of the metal center. hector-fellow-academy.de

One of the key attributes of diketonate ligands is their electronic character. They are considered 4e-donors, which contrasts with many common carbene ligands that are 2e-donors, making them exceptionally electron-rich. hector-fellow-academy.de This enhanced electron-donating ability can significantly impact the reactivity of the metal center, potentially leading to increased catalytic activity or novel reaction pathways. hector-fellow-academy.de

Diketone-derived ligands have been employed in a variety of metal-catalyzed reactions. For example, they are used in the synthesis of 1,2-diketones, which are important structural motifs in natural products and are valuable synthetic intermediates. Transition-metal catalysis is a key method for generating these compounds. Furthermore, chiral ligands derived from scaffolds like BINOL have been developed for use in asymmetric metal catalysis, such as the zinc-catalyzed hydrosilylation of ketones, demonstrating the potential for enantioselective transformations. academie-sciences.fr The versatility of diketones as ligands is also showcased in their use for creating catalysts for diverse reactions, including addition reactions, Knoevenagel condensations, and the synthesis of heterocyclic compounds like disubstituted furans. sigmaaldrich.comsigmaaldrich.com

The general applicability of diketonates as ancillary ligands that stabilize and electronically modify metal centers suggests that complexes derived from this compound could find use in various catalytic processes. The unique structural element of the exocyclic double bond could also be harnessed to immobilize the catalyst on a support or to participate in tandem reaction sequences.

Conclusion and Future Research Directions for 3 Methylene 2,6 Heptanedione

Synthesis of Novel Derivatives and Analogues for Diversified Reactivity

The inherent reactivity of 3-Methylene-2,6-heptanedione's distinct functional groups provides a platform for creating a diverse library of new molecules. The presence of two ketone groups at the 2- and 6-positions, combined with the α,β-unsaturated system of the methylene (B1212753) group, allows for a range of selective chemical modifications.

Future research should focus on leveraging this reactivity to synthesize novel derivatives and analogues. For instance, the selective protection of one carbonyl group over the other is a key step in directing subsequent reactions. Research has shown that this compound can react with ethylene (B1197577) glycol to form the monoacetal 3-Methylene-6,6-ethylenedioxy-2-heptanone as the major product. researchgate.netresearchgate.net This selective ketalization demonstrates the feasibility of differentiating the two carbonyl groups, opening pathways for stepwise modifications.

Further transformations can target the reactive methylene group. Catalytic hydrogenation of derivatives like 3-Methylene-6,6-ethylenedioxy-2-heptanone can selectively reduce the double bond to yield saturated analogues such as 3-methyl-6,6-ethylenedioxy-2-heptanone. researchgate.net This saturated intermediate can then be subjected to further reactions, for example, with organometallic reagents like methylmagnesium chloride to produce tertiary alcohols. researchgate.net Such multi-step synthetic sequences highlight the role of this compound derivatives as key intermediates in the total synthesis of complex natural products, including α-irone. researchgate.net

Future synthetic strategies could explore:

Cyclization Reactions: The 1,5-dicarbonyl structure of the hydrogenated backbone is primed for intramolecular reactions, such as aldol (B89426) condensations, to form five- or six-membered rings, a common motif in pharmaceuticals and natural products. vaia.comquora.comchegg.com

Conjugate Additions: The Michael acceptor functionality of the methylene group can be exploited by reacting it with a wide array of nucleophiles to introduce new functional groups at the 3-position.

Fluorination: The synthesis of fluorinated analogues of heptanedione has been explored for other derivatives, suggesting that creating fluorinated versions of this compound could lead to compounds with unique electronic properties and enhanced biological stability. smolecule.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Methylene-2,6-heptanedione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via the Wittig reaction , as reported in early literature, which involves alkylidene transfer reagents to generate the methylene group . Additionally, modified Knoevenagel condensation (e.g., acetylacetone with formalin under basic catalysis) has been adapted for analogous diketones, yielding tautomeric forms of 3,5-diacetyl-2,6-heptanedione (C1BAH2) with good efficiency . Key variables include catalyst choice (e.g., sodium ethoxide), temperature control (reflux at ~90°C), and solvent selection (ethanol/water mixtures), which mitigate side reactions like over-alkylation .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound and its tautomers?

- Methodological Answer : 1H NMR is critical for identifying enol-keto tautomers. For example, shifts at δ 2.2–2.5 ppm correspond to methyl groups adjacent to carbonyls, while enolic protons appear as broad singlets near δ 5.5 ppm . X-ray crystallography (e.g., ORTEP diagrams) confirms anti-configurations of diketone groups, as seen in 3,5-diacetyl-2,6-heptanedione, where steric hindrance prevents cyclic coordination . Comparative melting point data (e.g., Table 2.1 in ) further distinguishes tautomers.

Q. What are the solubility challenges of this compound, and how do they impact reaction design?

- Methodological Answer : The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in ethanol or dichloromethane. This necessitates slow reagent addition (e.g., hydroxylamine hydrochloride in 50% ethanol) to prevent precipitation during derivatization . Storage under nitrogen at ambient temperatures is recommended to avoid oxidative degradation .

Advanced Research Questions

Q. Why do coordination attempts with this compound often fail to form cyclic molecular solids, and what alternative strategies exist?

- Methodological Answer : The ligand's anti-configured diketone groups (evidenced by X-ray crystallography) favor linear polymeric structures rather than cyclic complexes. For instance, Cu²⁺ coordination trials with C1BAH2 produced insoluble aggregates instead of discrete macrocycles . To circumvent this, researchers might substitute with rigidified ligands (e.g., p-xylylene-bridged analogs) or employ templating agents to enforce preorganization .

Q. How can conflicting spectroscopic and crystallographic data on tautomer ratios be reconciled in diketone systems?

- Methodological Answer : Discrepancies arise because NMR detects dynamic equilibria in solution, while X-ray captures static solid-state configurations . For 3,5-diacetyl-2,6-heptanedione, NMR shows a 3:1 enol-keto ratio, whereas crystallography reveals only the enol form . To resolve this, combine variable-temperature NMR with DFT calculations to model energy barriers between tautomers .

Q. What experimental precautions are critical for handling this compound in air-sensitive reactions?

- Methodological Answer : Due to its combustibility and sensitivity to moisture, use flame-resistant lab coats, nitrogen-purged reactors, and anhydrous solvents. For example, sodium/ethanol mixtures must be refluxed under inert gas to prevent oxidation during ligand synthesis . Post-reaction waste should be neutralized and stored separately for professional disposal .

Data Contradiction Analysis

Q. How do solubility values reported in different studies inform solvent selection for recrystallization?

- Methodological Answer : While this compound's solubility is sparsely documented, analogs like 2,2,6,6-tetramethyl-3,5-heptanedione show solubility of ~3.54 g/L in ethanol at 25°C . Contradictions may arise from impurities or polymorphic forms. Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity via GC-MS before recrystallization in ethanol/water mixtures .

Methodological Recommendations

- Synthetic Optimization : Use high-purity formalin and monitor pH to minimize side products like 2-methyl-3,5,5-triacetyltetrahydropyran-2-ol .

- Analytical Validation : Cross-reference NMR, IR, and mass spectrometry data with computational models (e.g., Gaussian) to assign peaks accurately .

- Safety Protocols : Adopt OSHA-compliant PPE (nitrile gloves, goggles) and ensure fume hood usage during volatile reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.